GC 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

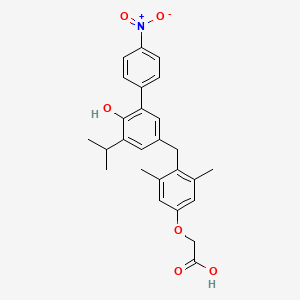

C26H27NO6 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[4-[[4-hydroxy-3-(4-nitrophenyl)-5-propan-2-ylphenyl]methyl]-3,5-dimethylphenoxy]acetic acid |

InChI |

InChI=1S/C26H27NO6/c1-15(2)22-11-18(12-23-16(3)9-21(10-17(23)4)33-14-25(28)29)13-24(26(22)30)19-5-7-20(8-6-19)27(31)32/h5-11,13,15,30H,12,14H2,1-4H3,(H,28,29) |

InChI Key |

PBZAEAFSLYJVGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C(=C2)C(C)C)O)C3=CC=C(C=C3)[N+](=O)[O-])C)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Drug Metabolism: A Technical Guide to GC-C-AMS for Carbon-14 Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount. Among the sophisticated analytical techniques employed for this purpose, the coupling of Gas Chromatography (GC) with Combustion and Accelerator Mass Spectrometry (AMS) stands out for its unparalleled sensitivity in quantifying carbon-14 (¹⁴C) labeled compounds. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative performance of GC-C-AMS for ¹⁴C analysis in drug metabolism studies.

Core Principles: From Separation to Single-Atom Counting

While often mistakenly referred to as GC-C-IRMS (Isotope Ratio Mass Spectrometry), the ultra-sensitive detection of ¹⁴C is correctly achieved by interfacing a gas chromatograph-combustion system with an accelerator mass spectrometer (GC-C-AMS). IRMS is typically employed for the analysis of stable isotopes like carbon-13.

The GC-C-AMS technique is a powerful analytical method that combines the separation capabilities of gas chromatography with the extreme sensitivity of accelerator mass spectrometry for the detection of long-lived radionuclides like carbon-14. The process can be broken down into three key stages:

-

Gas Chromatographic (GC) Separation: Volatile or semi-volatile ¹⁴C-labeled compounds, often drug metabolites, are first separated based on their physicochemical properties as they pass through a capillary column in the gas chromatograph. This initial step is crucial for isolating individual metabolites from complex biological matrices.

-

Combustion (C) Interface: The effluent from the GC column, containing the separated ¹⁴C-labeled analytes, is directed into a high-temperature combustion furnace. Here, the organic compounds are quantitatively oxidized to carbon dioxide (CO₂) and water (H₂O). The water is subsequently removed, and the purified CO₂ gas, now carrying the ¹⁴C signature of the analyte, is transferred to the AMS system.

-

Accelerator Mass Spectrometry (AMS) Detection: Unlike conventional mass spectrometry that measures the mass-to-charge ratio of ions, AMS accelerates ions to extremely high energies. This high energy allows for the complete destruction of molecular isobars that could interfere with the detection of ¹⁴C. The ¹⁴C atoms are then counted individually, providing exceptional sensitivity and allowing for the quantification of attomolar (10⁻¹⁸ mole) to zeptomolar (10⁻²¹ mole) amounts of the isotope.

This remarkable sensitivity enables the use of microdoses of ¹⁴C-labeled drugs in human studies, significantly reducing radiation exposure and allowing for early human ADME studies in the drug development pipeline.

The Experimental Workflow: A Step-by-Step Overview

The successful implementation of GC-C-AMS for ¹⁴C analysis hinges on a meticulously executed experimental workflow, from sample collection to data interpretation.

Caption: A high-level overview of the experimental workflow for GC-C-AMS analysis.

Detailed Experimental Protocols

The following sections provide a more granular look at the key experimental procedures involved in GC-C-AMS analysis.

Sample Preparation

The goal of sample preparation is to extract the ¹⁴C-labeled drug and its metabolites from the biological matrix and prepare them for GC analysis. This often involves extraction, concentration, and derivatization.

3.1.1. Extraction from Biological Matrices:

-

Plasma/Serum: Protein precipitation is a common first step, typically using cold organic solvents like acetonitrile or methanol. This is followed by centrifugation to pellet the precipitated proteins. The supernatant, containing the drug and metabolites, is then collected. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for further cleanup and concentration.

-

Urine: Urine samples may be analyzed directly after dilution and filtration, or they may require an extraction step (LLE or SPE) to concentrate the analytes and remove interfering substances.

-

Tissues: Tissues are first homogenized, often in a buffer solution. This is followed by an extraction procedure, which may involve a combination of protein precipitation, LLE, and/or SPE to isolate the compounds of interest.

3.1.2. Derivatization:

Many drug metabolites are polar and not sufficiently volatile for GC analysis. Derivatization is a chemical modification process that increases the volatility and thermal stability of these compounds. Common derivatization techniques for GC analysis include:

-

Silylation: This is one of the most common derivatization methods, where active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines are replaced with a trimethylsilyl (TMS) group.

-

Acylation: This involves the introduction of an acyl group, often using reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).

-

Alkylation: This method is used to derivatize acidic protons, for example, in carboxylic acids and phenols.

The choice of derivatization reagent and reaction conditions must be carefully optimized for the specific analytes of interest.

GC-C-AMS Instrumental Parameters

The instrumental setup and parameters are critical for achieving optimal separation and sensitive detection.

3.2.1. Gas Chromatography (GC):

-

Column: A megabore capillary column is often used.[1]

-

Carrier Gas: Hydrogen is a common carrier gas.[1]

-

Injection: Splitless injection is typically employed to maximize the transfer of analyte to the column.

-

Temperature Program: The oven temperature is programmed to ramp up over time to ensure the sequential elution of compounds with different boiling points.

3.2.2. Combustion Interface:

-

The GC effluent is mixed with an oxidant gas, such as oxygen, and passed through a combustion furnace maintained at a high temperature (e.g., 850-1000°C).

-

The resulting water vapor is removed using a chemical or cryogenic trap.[1]

3.2.3. Accelerator Mass Spectrometry (AMS):

-

The purified CO₂ is introduced into the ion source of the AMS.

-

The system is tuned to accelerate and detect ¹⁴C ions, separating them from the much more abundant ¹²C and ¹³C isotopes.

Quantitative Data and Performance Characteristics

The quantitative performance of GC-C-AMS is a key advantage of the technique. The following tables summarize typical performance characteristics.

Table 1: System Performance and Detection Limits

| Parameter | Typical Value | Reference |

| Sample Size (Carbon) | < 10 µg | [2] |

| Precision (for modern CO₂) | 0.6% (from 25 injections) | [2] |

| Measurement Uncertainty | 0.6% (for gas ion source) | [2] |

| Background | ~0.5% (40 kyr) for ancient methane | [2] |

Table 2: Application in a Rat ADME Study (Microtracer Approach)

| Parameter | Result | Reference |

| Precision of Triplicate Measurements | < 10.5% relative deviation | [3] |

| LLOQ in Plasma | All amounts were above the predetermined LLOQ | [3] |

Logical Relationships in GC-C-AMS Data Generation

The entire process, from sample introduction to final data output, involves a series of interconnected steps and transformations.

Caption: Logical flow of the analyte and corresponding data transformations in a GC-C-AMS system.

Conclusion

GC-C-AMS is a highly specialized and ultra-sensitive analytical technique that plays a crucial role in modern drug development. By enabling the quantification of minute amounts of ¹⁴C-labeled compounds, it facilitates early-phase human ADME studies, providing invaluable insights into the metabolic fate of new drug candidates. While the instrumentation is complex and requires significant expertise, the quality and sensitivity of the data generated are unparalleled, making it an indispensable tool for researchers and scientists in the pharmaceutical industry. The continued refinement of GC-C-AMS interfaces and methodologies promises to further enhance its capabilities and solidify its position as a cornerstone of drug metabolism research.

References

- 1. Gas chromatograph-combustion system for 14C-accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Radiocarbon Dating Utilizing Gas Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies of radiocarbon dating, with a specific focus on the integration of gas chromatography (GC) for compound-specific analysis. The coupling of GC with Accelerator Mass Spectrometry (AMS) has revolutionized the field, enabling high-precision dating of micro-samples and offering powerful tools for a range of scientific disciplines, including archaeology, environmental science, and pharmaceutical development.

Fundamental Principles of Radiocarbon Dating

Radiocarbon dating is a radiometric dating technique that uses the naturally occurring radioisotope carbon-14 (¹⁴C) to determine the age of carbon-bearing materials. The method was developed in the late 1940s by Willard Libby, who was awarded the Nobel Prize in Chemistry for his work in 1960.[1]

The core principles are as follows:

-

Formation of Carbon-14: Cosmic rays entering the Earth's atmosphere produce neutrons, which interact with nitrogen-14 atoms to create carbon-14.[1]

-

Incorporation into the Carbon Cycle: This newly formed ¹⁴C is rapidly oxidized to ¹⁴CO₂ and distributed throughout the atmosphere. It is then incorporated into plants through photosynthesis and subsequently into animals that consume these plants. As a result, all living organisms have a ¹⁴C/¹²C ratio that is in equilibrium with the atmosphere.

-

Radioactive Decay: Once an organism dies, it ceases to take in new carbon, and the ¹⁴C within its tissues begins to decay back to nitrogen-14 through beta decay, with a half-life of approximately 5,730 years.[1]

-

Age Determination: By measuring the remaining ¹⁴C concentration in a sample and comparing it to the atmospheric ¹⁴C concentration (or a modern standard), the time since the organism's death can be calculated.

The Role of Gas Chromatography in Radiocarbon Analysis

While traditional radiocarbon dating analyzes the bulk carbon content of a sample, the integration of gas chromatography allows for compound-specific radiocarbon analysis (CSRA) . This powerful technique enables the separation of complex organic mixtures into individual compounds before ¹⁴C measurement.[2][3] This is particularly crucial for eliminating contamination and for dating specific biomarkers that are directly related to the event of interest.

The primary function of the GC in this context is to isolate target compounds with high purity. This is essential for obtaining accurate radiocarbon dates, as co-eluting impurities can significantly skew the results.

The GC-AMS Interface: A Technical Overview

The coupling of a gas chromatograph to an accelerator mass spectrometer, often via a combustion interface, is the cornerstone of modern compound-specific radiocarbon analysis.

The typical workflow is as follows:

-

Sample Injection and Separation: A prepared sample extract is injected into the GC. The different compounds in the mixture are separated based on their volatility and interaction with the stationary phase of the GC column as they are carried along by an inert gas (e.g., helium or hydrogen).[4][5]

-

Combustion: As the separated compounds elute from the GC column, they are directed into a high-temperature combustion furnace (typically containing an oxidant like copper oxide). Here, the organic compounds are quantitatively oxidized to carbon dioxide (CO₂) and water (H₂O).[4]

-

Purification: The resulting gas stream is then passed through a purification system to remove water and other potential contaminants.[4]

-

Introduction into the AMS: The purified CO₂ containing the carbon from the specific compound is then introduced into the ion source of the accelerator mass spectrometer.[2][4]

-

AMS Measurement: The AMS accelerates the carbon ions to high energies, allowing for the separation of ¹⁴C from the much more abundant ¹²C and ¹³C isotopes, as well as from interfering isobars like ¹⁴N. The AMS then counts the individual ¹⁴C atoms, providing a highly sensitive and precise measurement of the ¹⁴C/¹²C ratio.

Quantitative Data in Radiocarbon Dating

The precision and accuracy of radiocarbon dating are paramount. The following tables summarize key quantitative data relevant to GC-AMS analysis.

| Parameter | Typical Value/Range | Notes |

| Sample Size (Carbon) | 10 - 100 µg C | For compound-specific analysis. Smaller samples (<10 µg C) can be analyzed but with reduced precision.[4] |

| Precision | 0.2% - 10% | Varies with sample size and ¹⁴C concentration. Higher precision is achievable with larger samples and modern ¹⁴C levels. For samples below 10 µg C, precision can be 5-10%.[4][6] |

| AMS Background (¹⁴C-free CO₂) | F¹⁴C < 0.002 | Equivalent to an age of >50,000 years BP.[7] |

| Modern Standard | Oxalic Acid II (NIST SRM 4990C) | Used for normalization and fractionation correction.[7] |

| Half-life of ¹⁴C | 5,730 ± 40 years | The internationally accepted value. |

Table 1: Key Quantitative Parameters in GC-AMS Radiocarbon Dating

| Sample Mass (µg C) | F¹⁴C ≈ 0.1 (Old Sample) | F¹⁴C > 0.5 (Modern Sample) |

| 10 | > 50% | ~2% (for fatty acids) |

| 15 | > 50% | ~2% (for alkenones) |

| 20 | > 50% | < 5% |

| 30 | < 5% (for fatty acids) | < 2% |

| 50 | < 5% (for alkenones) | < 2% |

| 60 | < 5% | < 2% |

Table 2: Estimated Precision (% Error) as a Function of Sample Mass and ¹⁴C Concentration [6][7]

| Calendar Year (cal BP) | ¹⁴C Age (¹⁴C yr BP) | ± 1σ |

| 1000 | 975 | 22 |

| 2000 | 1955 | 24 |

| 3000 | 2890 | 25 |

| 4000 | 3635 | 27 |

| 5000 | 4430 | 30 |

| 10000 | 9030 | 45 |

| 15000 | 12640 | 60 |

| 20000 | 17350 | 100 |

| 30000 | 26200 | 200 |

| 40000 | 35800 | 400 |

| 50000 | 48300 | 1100 |

Table 3: Representative Data from the IntCal20 Northern Hemisphere Radiocarbon Age Calibration Curve [8][9][10] (Note: This is a simplified representation. The full calibration curve contains thousands of data points.)

Experimental Protocols

Detailed and rigorous experimental protocols are essential for accurate and reproducible results. The following sections outline the key steps in the process.

Sample Pretreatment

The goal of pretreatment is to remove any contaminating carbon that is not indigenous to the sample. The specific protocol depends on the sample type.

General Protocol for Organic Materials (e.g., Plant Remains, Charcoal): Acid-Alkali-Acid (AAA) Wash [11]

-

The sample is gently crushed and dispersed in deionized water.

-

An acid wash with hot hydrochloric acid (HCl) is performed to remove carbonates.

-

An alkali wash with sodium hydroxide (NaOH) is then used to remove humic and fulvic acids.

-

A final acid rinse neutralizes the sample, which is then dried.

Protocol for Wood and Plant Material: Cellulose Extraction

-

Perform the standard Acid-Alkali-Acid (AAA) pretreatment.

-

The sample is then treated with sodium chlorite (NaClO₂) under controlled pH and temperature to remove lignin and other non-cellulose components.

Protocol for Bone: Collagen Extraction

-

The bone is cleaned, and the surface is physically abraded.

-

The bone is demineralized using dilute, cold HCl to remove the bone apatite.

-

The remaining collagen is inspected for and cleared of any rootlets or other contaminants.

-

An optional alkali wash can be performed to remove any remaining organic acid contaminants.

Gas Chromatography

The choice of GC parameters is critical for achieving good separation of the target compounds.

Typical GC Parameters for Compound-Specific Radiocarbon Analysis

-

Column Selection: The choice of GC column depends on the polarity of the target analytes. Non-polar columns (e.g., DB-1, RTX-1) are suitable for hydrocarbons, while more polar columns are used for fatty acids, sterols, and other functionalized compounds.[5][12][13][14][15][16]

-

Injection: Both splitless and on-column injection techniques can be used, depending on the sample concentration.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[4]

-

Temperature Programming: A temperature program is used to optimize the separation of compounds with a wide range of boiling points. A typical program starts at a low temperature, which is then ramped up to a final temperature.[17][18][19][20][21] For example, for fatty acid analysis, a program might start at 40°C, ramp to 130°C at 30°C/min, and then to 320°C at 6°C/min.[7]

-

Preparative Capillary Gas Chromatography (PCGC): For very small or complex samples, PCGC can be used to collect the same peak from multiple injections to accumulate enough material for AMS analysis.[3][22]

Combustion and Graphitization

For AMS analysis, the CO₂ from the combustion of the separated compound is typically converted to solid graphite.

-

Combustion: The CO₂ from the GC-combustion interface is cryogenically trapped.

-

Graphitization: The purified CO₂ is then reduced to graphite in the presence of a metal catalyst (e.g., iron or cobalt) and a reducing agent (e.g., hydrogen or zinc) at high temperatures (550-650°C).[23]

-

Target Pressing: The resulting graphite is pressed into a target holder for insertion into the AMS ion source.[23]

Applications in Drug Development and Pharmaceutical Research

The exceptional sensitivity of AMS makes it a powerful tool in drug development, particularly in the context of microdosing and metabolism studies.

-

Microdosing Studies: AMS allows for the administration of a very small, sub-therapeutic dose (a "microdose") of a ¹⁴C-labeled drug candidate to human subjects. The high sensitivity of AMS enables the quantification of the drug and its metabolites in plasma, urine, and feces, providing early pharmacokinetic and metabolic data in humans with minimal risk.

-

Metabolism Studies: By using a ¹⁴C-labeled drug, researchers can trace its metabolic fate in the body. GC-AMS can be used to separate and identify metabolites in biological samples, providing crucial information on the drug's biotransformation pathways.

-

Absolute Bioavailability Studies: AMS can be used to determine the absolute bioavailability of a drug by administering a ¹⁴C-labeled intravenous dose and an unlabeled oral dose.

-

Toxicology Studies: AMS can be used to quantify the binding of potentially toxic compounds or their metabolites to DNA and other macromolecules at very low, environmentally relevant exposure levels.

Visualizations

Experimental Workflow

Caption: Experimental workflow for compound-specific radiocarbon analysis using GC-AMS.

Metabolic Pathway of a ¹⁴C-Labeled Drug

Caption: Generalized metabolic pathway of a ¹⁴C-labeled drug.[24][25][26][27]

Data Processing and Calibration Logic

Caption: Logical flow of radiocarbon data processing and calibration.[28][29]

References

- 1. Radiocarbon dating - Wikipedia [en.wikipedia.org]

- 2. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Compound-Specific Radiocarbon Analysis by Elemental Analyzer-Accelerator Mass Spectrometry: Precision and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The IntCal20 Northern Hemisphere Radiocarbon Age Calibration Curve (0–55 cal kBP) | Radiocarbon | Cambridge Core [cambridge.org]

- 9. [PDF] The IntCal20 Northern Hemisphere Radiocarbon Age Calibration Curve (0–55 cal kBP) | Semantic Scholar [semanticscholar.org]

- 10. experts.umn.edu [experts.umn.edu]

- 11. AMS laboratories carbon 14 test standard pretreatment [radiocarbon.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. trajanscimed.com [trajanscimed.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Guide to GC Column Selection and Optimizing Separations [restek.com]

- 17. chromatographytoday.com [chromatographytoday.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 21. inficon.com [inficon.com]

- 22. Gas chromatographic isolation of individual compounds from complex matrices for radiocarbon dating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. radiocarbon.com [radiocarbon.com]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. historicengland.org.uk [historicengland.org.uk]

- 29. youtube.com [youtube.com]

The Radiocarbon Compass: A Technical Guide to ¹⁴C Labeling in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the application of Carbon-14 (¹⁴C) labeling in metabolic research. From fundamental principles to detailed experimental protocols and advanced data interpretation, this document provides the necessary framework for effectively employing this powerful technique in academic and industrial research, particularly within the realm of drug development.

Core Principles of ¹⁴C Labeling

Carbon-14 is a radioactive isotope of carbon with a long half-life of 5,730 years, making it an ideal tracer for metabolic studies. Unlike stable isotopes, the radioactive decay of ¹⁴C emits beta particles that can be detected with high sensitivity using techniques like liquid scintillation counting (LSC) and accelerator mass spectrometry (AMS). This allows for the precise quantification of ¹⁴C-labeled molecules and their metabolic products, even at very low concentrations.[1]

The fundamental principle of ¹⁴C labeling lies in the synthesis of a molecule of interest, such as a drug candidate or a metabolic substrate, with one or more of its carbon atoms replaced by ¹⁴C. When this labeled compound is introduced into a biological system, it is processed through the same metabolic pathways as its non-labeled counterpart. By tracking the distribution and transformation of the ¹⁴C label, researchers can elucidate metabolic pathways, quantify flux rates, and understand the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics.[1][2]

Key Applications in Metabolic Research

The versatility of ¹⁴C labeling makes it an indispensable tool in various areas of metabolic research:

-

Metabolic Flux Analysis: By introducing ¹⁴C-labeled substrates like glucose, glutamine, or acetate into cell cultures or animal models, researchers can trace the flow of carbon through central metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and fatty acid synthesis.[3][4][5] This provides quantitative insights into how cells utilize nutrients and how these processes are altered in disease states like cancer or diabetes.[6]

-

Drug Metabolism and Pharmacokinetics (DMPK): In pharmaceutical development, ¹⁴C labeling is the gold standard for ADME studies.[7] These studies are crucial for understanding a drug's fate in the body, identifying metabolites, and assessing its safety profile.[2]

-

Human ADME Studies: Radiolabeled human ADME studies provide a complete picture of a drug's disposition.[8] Microdosing studies, which utilize ultra-low doses of ¹⁴C-labeled drugs, allow for early human pharmacokinetic data collection with minimal risk to volunteers.[2]

Experimental Design and Protocols

The successful implementation of ¹⁴C labeling experiments requires careful planning and execution. The choice of labeled substrate, the position of the ¹⁴C label within the molecule, the specific activity of the tracer, and the experimental model are all critical considerations.

In Vitro ¹⁴C Labeling of Cultured Mammalian Cells

This protocol describes a general procedure for labeling adherent mammalian cells with a ¹⁴C-labeled substrate to study metabolic pathways.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

¹⁴C-labeled substrate (e.g., [U-¹⁴C]glucose, [1,2-¹⁴C]glucose, [¹⁴C]glutamine)

-

Phosphate-buffered saline (PBS), sterile

-

Cold methanol (–80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid scintillation counter and scintillation cocktail

Protocol:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Medium Preparation: Prepare the labeling medium by supplementing the base medium with the ¹⁴C-labeled substrate at the desired concentration and specific activity.

-

Labeling:

-

Aspirate the existing medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired time period (e.g., from minutes to hours, depending on the pathway of interest).

-

-

Metabolite Extraction:

-

To quench metabolic activity, place the culture plates on dry ice and aspirate the labeling medium.

-

Immediately add ice-cold methanol to each well.

-

Scrape the cells in the methanol and transfer the cell suspension to pre-chilled microcentrifuge tubes.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

-

Sample Analysis:

-

An aliquot of the metabolite extract is mixed with a scintillation cocktail.

-

The radioactivity is quantified using a liquid scintillation counter.

-

Further analysis of specific metabolites can be performed using techniques like high-performance liquid chromatography (HPLC) with an in-line radiometric detector.

-

In Vivo ¹⁴C Labeling in a Mouse Model

This protocol outlines a general procedure for administering a ¹⁴C-labeled compound to mice to study its in vivo metabolism and distribution.

Materials:

-

Mice (strain and sex appropriate for the study)

-

¹⁴C-labeled compound formulated for the chosen route of administration (e.g., oral gavage, intravenous injection).

-

Metabolic cages for the collection of urine and feces.

-

CO₂ trapping solution (if measuring ¹⁴CO₂ expiration).

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

-

Tissue homogenization equipment.

-

Liquid scintillation counter and scintillation cocktail.

Protocol:

-

Animal Acclimation: Acclimate the mice to the experimental conditions, including the metabolic cages, for a few days prior to the study.

-

Dose Administration: Administer the ¹⁴C-labeled compound to the mice via the desired route.

-

Sample Collection:

-

Excreta: Collect urine and feces at predetermined time points.

-

Blood: Collect blood samples at various time points post-administration.

-

Expired Air: If applicable, collect expired air to trap ¹⁴CO₂.

-

Tissues: At the end of the study, euthanize the animals and collect relevant tissues.

-

-

Sample Processing:

-

Urine and Plasma: Can often be directly mixed with a scintillation cocktail for counting.

-

Feces and Tissues: Homogenize the samples and then solubilize a portion of the homogenate before adding the scintillation cocktail.

-

-

Radioactivity Measurement: Quantify the amount of ¹⁴C in each sample using a liquid scintillation counter.

-

Metabolite Profiling: Analyze samples (e.g., plasma, urine, tissue extracts) using radio-HPLC or LC-MS to identify and quantify the parent compound and its metabolites.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data encountered in ¹⁴C metabolic research.

Table 1: Typical ¹⁴C Tracer Concentrations and Doses

| Application | Experimental System | ¹⁴C-Labeled Substrate | Typical Concentration/Dose | Reference(s) |

| In Vitro Metabolic Flux Analysis | Cultured Mammalian Cells | [U-¹⁴C]glucose | 1-5 µCi/mL | |

| In Vitro Metabolic Flux Analysis | Cultured Mammalian Cells | [¹⁴C]glutamine | 1-2 µCi/mL | |

| In Vitro Fatty Acid Synthesis | Isolated Hepatocytes | [1-¹⁴C]acetate | 0.5-2 mM | [1] |

| In Vivo Animal Study (Mouse) | Mouse | [¹⁴C]-labeled drug | 1-10 µCi/animal | |

| Human ADME Study (Macrotracer) | Healthy Volunteers | [¹⁴C]-labeled drug | 50-100 µCi/subject | [9] |

| Human ADME Study (Microtracer) | Healthy Volunteers | [¹⁴C]-labeled drug | ~0.1-1 µCi/subject | [2] |

Table 2: Measured Metabolic Flux Rates using ¹⁴C Tracers

| Metabolic Pathway | Cell Type/Tissue | ¹⁴C Tracer | Measured Flux Rate (Example) | Reference(s) |

| Glycolysis to Lactate | Cancer Cells | [U-¹⁴C]glucose | 10-50 nmol/10⁶ cells/hour | |

| TCA Cycle | Primate Brain | [¹⁴C]glucose | VTCA = 0.53 ± 0.13 µmol/g/min | [10] |

| Pentose Phosphate Pathway | Isolated Hepatocytes | [2-¹⁴C]glucose | 22-30% of glucose metabolism | [3][11] |

| Fatty Acid Synthesis | Rat Adipose Tissue | [1-¹⁴C]acetyl-CoA | ~2 nmol/mg protein/hour | [12] |

| Glutaminolysis | Cancer Cells | [U-¹⁴C]glutamine | 5-25 nmol/10⁶ cells/hour | [6] |

Data Analysis and Interpretation

The raw data from ¹⁴C labeling experiments, typically in counts per minute (CPM) or disintegrations per minute (DPM), needs to be converted into meaningful biological information. This involves correcting for background radiation, quenching (for LSC), and normalizing to the amount of biological material (e.g., protein concentration, cell number, or tissue weight).

For metabolic flux analysis, the distribution of the ¹⁴C label among different metabolites is used to calculate the relative or absolute rates of metabolic pathways. This often requires the use of metabolic models and specialized software.

In ADME studies, the total radioactivity recovered in urine and feces is used to determine the mass balance of the drug. The pharmacokinetic parameters of the parent drug and its metabolites are determined by analyzing their concentrations in plasma over time.

Visualizing Metabolic Pathways and Experimental Workflows

Visual representations are crucial for understanding the complex relationships in metabolic research. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Glycolysis Pathway

Tricarboxylic Acid (TCA) Cycle

Experimental Workflow for In Vitro ¹⁴C Metabolic Labeling

Workflow for a Human ADME Study

References

- 1. Rates and Products of Long-Chain Fatty Acid Synthesis from [1-14C]Acetate in Chloroplasts Isolated from Leaves of 16:3 and 18:3 Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. Quantitative measurement of the L-type pentose phosphate cycle with [2-14C]glucose and [5-14C]glucose in isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 14C-Tracing of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaron.com [pharmaron.com]

- 8. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Glycolysis versus TCA cycle in the primate brain as measured by combining 18F-FDG PET and 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative measurement of the L-type pentose phosphate cycle with [2-14C]glucose and [5-14C]glucose in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of fatty acids from (1- 14 C)acetyl-coenzyme A in subcellular particles of rat epididymal adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

A Legacy of Sensitivity: The Historical Development of Gas Chromatography for Radiolabeled Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of gas chromatography (GC) in the mid-20th century revolutionized analytical chemistry, offering unprecedented capabilities for separating complex volatile mixtures.[1][2] Its synergy with radioactivity detection gave rise to radio-gas chromatography (radio-GC), a powerful technique that has been instrumental in tracing the metabolic fate of drugs, understanding biochemical pathways, and analyzing environmental contaminants. This technical guide delves into the historical development of radio-GC, tracing its evolution from early pioneering experiments to the sophisticated systems used today. We will explore the core components, experimental protocols, and key advancements that have shaped this sensitive analytical tool.

The Dawn of a New Analytical Era: Early Gas Chromatography

The invention of gas-liquid partition chromatography by A.T. James and A.J.P. Martin in 1952 is widely recognized as the birth of modern gas chromatography.[1][3] Early instruments, such as the PerkinElmer Model 154 introduced in the late 1950s, laid the groundwork for the widespread adoption of this technique.[4][5] These early systems typically featured an air thermostat or oven to control column temperature, a flash vaporizer for sample injection, and a thermal conductivity detector (TCD).[4][6] The separation of volatile compounds was initially performed on packed columns, which were metal tubes filled with a solid support material coated with a liquid stationary phase.[7][8]

The Marriage of Separation and Sensitivity: The Rise of Radio-GC

The ability to label organic molecules with radioisotopes like Carbon-14 (¹⁴C) and Tritium (³H) opened up new frontiers in scientific research. To analyze these radiolabeled compounds, a sensitive and selective detection method was needed to be coupled with the high resolving power of GC. This led to the development of radio-GC, which combines the separation capabilities of gas chromatography with the detection of radioactivity in the column effluent.

Early Detectors: Capturing the Faint Signal of Radioactivity

The earliest and most common detectors used in radio-GC were gas-flow proportional counters and scintillation detectors.

Gas-Flow Proportional Counters:

These detectors were a natural fit for radio-GC as the effluent from the GC column is already in the gas phase. In a proportional counter, the effluent containing the radiolabeled analyte is mixed with a counting gas (commonly a mixture of argon and methane, known as P-10) and passed through a chamber with a high-voltage anode wire.[9] The beta particles emitted by the decaying radioisotope ionize the gas, and the resulting electrons are accelerated towards the anode, creating a cascade of further ionizations (a Townsend avalanche). This produces a measurable electrical pulse whose amplitude is proportional to the initial energy of the beta particle.[9]

One of the key advantages of proportional counters is their ability to distinguish between the low-energy beta particles of tritium and the higher-energy betas of carbon-14 by adjusting the detector's operating voltage.[10] However, early challenges included ensuring a stable and reproducible gas flow and minimizing background radiation.[11]

Scintillation Detectors:

The development of the photomultiplier tube (PMT) by Sir Samuel Curran and W. Baker in 1944 was a pivotal moment for scintillation detection.[5] In the context of radio-GC, the effluent from the column would be passed through a cell containing a scintillating material. When a beta particle from a radiolabeled compound strikes the scintillator, it excites the material, causing it to emit photons of light. These photons are then detected and amplified by the PMT, generating an electrical signal.

Early scintillation detectors for radio-GC often used anthracene crystals or plastic scintillators. While offering high counting efficiency, they were susceptible to contamination and quenching (a reduction in the scintillation light output) by certain compounds in the GC effluent.

A Timeline of Innovation: Key Milestones in Radio-GC

The following timeline highlights some of the crucial developments in the history of radio-GC:

-

Late 1940s: Willard Libby develops the principles of radiocarbon dating, laying the groundwork for low-level counting of ¹⁴C.[12]

-

1952: A.T. James and A.J.P. Martin invent gas-liquid partition chromatography.[1][3]

-

Late 1950s: Early commercial gas chromatographs, like the PerkinElmer Model 154, become available.[4][5]

-

1950s-1960s: The first radio-GC systems are developed, primarily using gas-flow proportional counters to detect ¹⁴C and ³H labeled compounds.

-

1959: The first successful coupling of a gas chromatograph to a mass spectrometer (GC-MS) is reported, a technique that would later be combined with radioisotope detection.[13]

-

1960s-1970s: Improvements in detector design, such as better shielding and electronics, lead to increased sensitivity and lower background noise in radio-GC systems. The use of scintillation detectors in radio-GC becomes more common.

-

1970s-1980s: The introduction of capillary columns in GC provides significantly higher resolution, posing new challenges and opportunities for radio-GC detector design to minimize peak broadening.[8]

Experimental Protocols in Early Radio-GC: A Glimpse into the Past

Reconstructing detailed experimental protocols from the early days of radio-GC requires piecing together information from various sources. The following represents a generalized workflow typical of the 1960s and 1970s for the analysis of radiolabeled compounds.

Key Experimental Parameters:

-

Sample Preparation: For biological samples, this often involved solvent extraction to isolate the compound of interest. To increase volatility for GC analysis, derivatization was a common step, for example, the formation of trimethylsilyl (TMS) ethers for steroids.[14]

-

Gas Chromatography:

-

Columns: Packed columns were the standard. These were typically 1-3 meters long with internal diameters of 2-4 mm. Common stationary phases for fatty acid analysis included polyesters, while non-polar silicone phases were used for other compounds.[15][16]

-

Carrier Gas: Nitrogen or argon were common carrier gases for use with proportional counters.

-

Temperature: Isothermal operation was common, but temperature programming was introduced in the early 1960s to improve the separation of complex mixtures.[4]

-

-

Radioactivity Detection:

-

Effluent Splitting: In some setups, the effluent from the GC column was split. A portion would go to a conventional GC detector (like a TCD or FID) for mass detection, while the other portion was directed to the radioactivity detector.

-

Combustion: For some detector designs, particularly those aiming to improve counting efficiency and reduce quenching, the effluent was combusted to convert ¹⁴C-labeled compounds to ¹⁴CO₂ and ³H-labeled compounds to tritiated water (³H₂O) before entering the detector.

-

Data Acquisition: The output from the radioactivity detector was typically recorded on a chart recorder, producing a radiochromatogram. Quantification was performed by measuring the area under the peaks.[17]

-

Quantitative Data from the Golden Age of Radio-GC

Obtaining precise and comprehensive quantitative data from early publications can be challenging. However, the following tables summarize typical performance characteristics of radio-GC systems from the 1960s and 1970s, compiled from various sources.

Table 1: Typical Performance of Gas-Flow Proportional Counters in Early Radio-GC

| Parameter | Typical Value for ¹⁴C | Typical Value for ³H | Notes |

| Counting Efficiency | 40-60% | 10-30% | Efficiency for ³H was significantly lower due to the low energy of its beta emissions. |

| Background Count Rate | 10-50 cpm | 10-50 cpm | Highly dependent on shielding and the purity of the counting gas. |

| Limit of Detection | ~100-500 dpm | ~500-2000 dpm | dpm = disintegrations per minute. |

| Linearity | Good over several orders of magnitude | Good over several orders of magnitude | A key advantage of proportional counters. |

Table 2: Typical Performance of Scintillation Detectors in Early Radio-GC

| Parameter | Typical Value for ¹⁴C | Typical Value for ³H | Notes |

| Counting Efficiency | 60-80% | 20-40% | Generally higher than proportional counters for both isotopes. |

| Background Count Rate | 20-100 cpm | 20-100 cpm | Often higher than proportional counters due to photomultiplier tube noise. |

| Limit of Detection | ~50-200 dpm | ~200-1000 dpm | Generally lower (better) than proportional counters. |

| Quenching Effects | Can be significant | Can be significant | A major challenge, as certain compounds in the effluent could reduce light output. |

The Logical Relationship of Radio-GC Components

The successful operation of a radio-GC system relies on the interplay of its core components. The following diagram illustrates the logical relationship and flow of information and material within a typical early radio-GC instrument.

Applications in Drug Development and Beyond

From its early days, radio-GC proved to be an invaluable tool in drug metabolism and pharmacokinetic studies. By administering a radiolabeled drug to an animal model, researchers could use radio-GC to separate and quantify the parent drug and its metabolites in biological samples such as urine, blood, and tissue extracts. This provided crucial information on the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[18][19]

Beyond pharmaceuticals, radio-GC found applications in:

-

Pesticide Analysis: Tracing the environmental fate and metabolic breakdown of radiolabeled pesticides in soil, water, and biological systems.[20][21]

-

Fatty Acid Analysis: Studying the biosynthesis and metabolism of fatty acids in various organisms.[7][8][15]

-

Steroid Analysis: Investigating the metabolism of steroids and diagnosing related disorders.[14]

Challenges and Solutions in Early Radio-GC

The pioneers of radio-GC faced numerous technical hurdles. Some of the key challenges and the solutions they devised include:

-

Peak Broadening: The volume of the radioactivity detector and the connecting tubing could cause the sharp peaks eluting from the GC column to broaden, reducing resolution.

-

Solution: Miniaturization of detector cells and optimization of flow paths.

-

-

Quenching: In scintillation detectors, chemical compounds in the effluent could interfere with the scintillation process, reducing the light output and leading to inaccurate quantification.

-

Solution: Combustion of the effluent to convert all organic compounds to CO₂ and water before they entered the detector, thus eliminating chemical quenching.

-

-

Memory Effects: Adsorption of radioactive compounds on the walls of the detector or connecting tubing could lead to carryover between analyses.

-

Solution: Careful selection of materials for tubing and detector construction, and thorough flushing of the system between runs.

-

-

Low Specific Activity: For compounds with low levels of radioactivity, detecting a signal above the background noise was a significant challenge.

-

Solution: Improvements in detector efficiency, better shielding to reduce background radiation, and the use of longer counting times.

-

Conclusion: A Lasting Legacy

The historical development of gas chromatography for radiolabeled compounds is a testament to the ingenuity and perseverance of early analytical chemists. By combining the separating power of GC with the sensitivity of radioactivity detection, they created a tool that provided profound insights into the invisible world of molecular transformations. While modern techniques like LC-MS have become dominant in many areas of bioanalysis, the principles and practices established during the golden age of radio-GC laid a crucial foundation. The legacy of this technique continues in specialized applications and serves as a powerful reminder of the enduring quest for greater sensitivity and understanding in analytical science.

References

- 1. researchgate.net [researchgate.net]

- 2. History of gas chromatography (2002) | Keith D. Bartle | 173 Citations [scispace.com]

- 3. emerypharma.com [emerypharma.com]

- 4. jsac.or.jp [jsac.or.jp]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uni-muenster.de [uni-muenster.de]

- 10. [2410.16350] The ionization yield in a methane-filled spherical proportional counter [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Gas chromatography -- Instruments -- History | Science History Institute [archives.sciencehistory.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 15. aocs.org [aocs.org]

- 16. [PDF] Analyzing Fatty Acids by Packed Column Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. A Multiple Proportional 14C Counter System for Milligram-Sized Samples | Radiocarbon | Cambridge Core [resolve.cambridge.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.usgs.gov [pubs.usgs.gov]

- 21. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fate of Molecules: A Technical Guide to ¹⁴C Decay Analysis in Gas Chromatography Samples

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and methodologies for the detection and quantification of Carbon-14 (¹⁴C) labeled compounds in samples analyzed by gas chromatography (GC). The integration of ¹⁴C detection with GC provides a powerful tool for tracing the metabolic fate of drugs, understanding environmental processes, and conducting sensitive analyses in various scientific disciplines. This document outlines the core concepts, experimental protocols, and data interpretation strategies, with a focus on the predominant analytical technique: Gas Chromatography-Combustion-Accelerator Mass Spectrometry (GC-C-AMS).

Introduction to ¹⁴C in Drug Development and Research

Carbon-14 is a long-lived beta-emitting radioisotope with a half-life of approximately 5,730 years, making it an ideal tracer for extended studies.[1] In pharmaceutical research, ¹⁴C-labeling is a cornerstone for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[1][2][3] By incorporating ¹⁴C into a drug candidate, researchers can track its journey through a biological system, enabling a complete mass balance and the identification of all metabolic products, even at trace levels.[2][3] This is critical for assessing the safety and efficacy of new chemical entities and is often a regulatory requirement.[1] The high sensitivity of ¹⁴C detection allows for the analysis of very low concentrations of drug-related material, which is particularly valuable for studying slow metabolic pathways or long-term tissue accumulation.[3]

The Analytical Workflow: From Injection to Detection

The analysis of ¹⁴C-labeled compounds in GC samples typically involves the separation of the compounds by gas chromatography, followed by the conversion of the eluted compounds to a measurable form (usually CO₂) and subsequent detection of the ¹⁴C isotope. The most sensitive and widely used method for this is Accelerator Mass Spectrometry (AMS).[4][5][6]

The general workflow can be summarized as follows:

-

Sample Injection and GC Separation: The sample containing the ¹⁴C-labeled analyte is injected into the gas chromatograph. The GC separates the different compounds in the mixture based on their volatility and interaction with the stationary phase of the column.[7][8]

-

Combustion: As the separated compounds elute from the GC column, they are passed through a combustion furnace. In the presence of an oxidant (e.g., O₂), the organic compounds are quantitatively oxidized to carbon dioxide (CO₂) and water (H₂O).[9][10]

-

Water Removal: The water vapor produced during combustion is removed from the gas stream, typically using a Nafion dryer or a cryogenic trap.[9][10]

-

Transfer to Detector: The purified CO₂ gas, now containing the ¹⁴C from the original analyte, is carried by a carrier gas (e.g., Argon or Helium) to the detector.[9][10]

-

Detection and Quantification: The amount of ¹⁴C in the CO₂ is measured. While historically methods like gas proportional counting and liquid scintillation counting were used, AMS is now the standard for high-sensitivity applications.[4]

Below is a Graphviz diagram illustrating this experimental workflow.

Key Experimental Protocols and Parameters

The successful analysis of ¹⁴C in GC samples hinges on the careful optimization of several experimental parameters. This section details the methodologies for the key steps in the process.

Gas Chromatography

The primary role of the GC is to achieve high-resolution separation of the target ¹⁴C-labeled compound from other components in the sample matrix.

Typical GC Parameters:

| Parameter | Typical Value/Type | Rationale |

| Injection Mode | Splitless | To maximize the amount of analyte transferred to the column, which is crucial for trace analysis. |

| Injection Volume | 1 µL | A common injection volume for capillary GC. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample without thermal degradation.[11] |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. Hydrogen can also be used as a reactant gas in the combustion furnace.[7][9] |

| Flow Rate | 1 - 2 mL/min | Optimized for the best separation efficiency for the specific column and analytes.[11] |

| Column Type | Fused silica capillary column (e.g., ZB-1, DB-1701) | Provides high separation efficiency and inertness. The specific stationary phase is chosen based on the polarity of the analytes.[11] |

| Oven Temperature Program | Gradient | Starts at a low temperature and ramps up to a higher temperature to effectively separate compounds with a wide range of boiling points.[11] |

Combustion Interface

The combustion interface quantitatively converts the carbon in the eluted organic compounds into CO₂.

Combustion System Parameters:

| Parameter | Typical Value/Type | Rationale |

| Furnace Temperature | 800 - 1000 °C | Ensures complete and instantaneous combustion of the analytes. |

| Oxidant Gas | Oxygen (O₂) | Mixed with the carrier gas stream before the combustion furnace to facilitate oxidation.[9][10] |

| Water Removal | Heated Nafion Dryer | Selectively removes water vapor from the gas stream without affecting the CO₂ concentration.[9][10] |

| Transfer Gas | Argon (Ar) | Often used to carry the CO₂ from the combustion unit to the AMS ion source.[9][10] |

Accelerator Mass Spectrometry (AMS) Detection

AMS is an ultra-sensitive technique that allows for the direct counting of ¹⁴C atoms.[4][5] This method is significantly more sensitive than traditional decay counting methods.

AMS System Overview:

-

Ion Source: The CO₂ gas is introduced into an ion source where it is ionized, typically forming negative carbon ions (C⁻).[6][12]

-

Particle Accelerator: The C⁻ ions are accelerated to high energies. This high energy is crucial for breaking up molecular isobars (e.g., ¹³CH⁻) that could interfere with the ¹⁴C measurement.[12]

-

Mass Spectrometer: A large magnet deflects the ions based on their mass-to-charge ratio, separating the ¹²C, ¹³C, and ¹⁴C isotopes.[12]

-

Detection: The ¹²C and ¹³C isotopes are measured in Faraday cups, while the rare ¹⁴C ions are counted individually in a specialized detector.[12]

The logical relationship of the core components of an AMS system is depicted in the following diagram.

Quantitative Data and Performance Characteristics

The combination of GC with AMS allows for highly sensitive and quantitative analysis of ¹⁴C-labeled compounds. The table below summarizes key performance metrics reported in the literature.

| Parameter | Value | Reference |

| Sample Size | As low as <10 µg of carbon | [10] |

| Detection Limit | 187 pg of ¹⁴C-labeled metabolite | [13] |

| Precision | 5-10% for samples <10 µg C | [10] |

| Linearity | Determined to be linear for phenytoin analysis | [13] |

| ¹⁴C/¹²C Ratio Measurement | Down to 10⁻⁹ level in enriched samples | [14] |

Applications in Drug Development

The use of GC-C-AMS is particularly impactful in the field of drug development.

-

Metabolite Profiling: The high sensitivity of this technique allows for the detection and quantification of trace-level metabolites in complex biological matrices like urine, bile, and plasma.[3][13][15]

-

Microdosing Studies: Microdosing involves administering a sub-therapeutic dose of a ¹⁴C-labeled drug to human volunteers.[3][14] The ultra-high sensitivity of AMS makes it possible to measure the pharmacokinetics of these small doses, providing early insights into the drug's behavior in humans and informing critical go/no-go decisions in the drug development pipeline.[3][14]

Conclusion

The coupling of gas chromatography with accelerator mass spectrometry provides a robust and highly sensitive platform for the analysis of ¹⁴C-labeled compounds. This technique is indispensable in modern drug development for elucidating metabolic pathways and conducting human ADME and microdosing studies. The detailed experimental protocols and performance characteristics outlined in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the power of ¹⁴C analysis in their work. The continued refinement of GC-C-AMS systems promises further improvements in sensitivity and throughput, expanding the applications of this powerful analytical tool.

References

- 1. openmedscience.com [openmedscience.com]

- 2. openmedscience.com [openmedscience.com]

- 3. openmedscience.com [openmedscience.com]

- 4. measurlabs.com [measurlabs.com]

- 5. 14C Analysis [bgc-jena.mpg.de]

- 6. scispace.com [scispace.com]

- 7. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Gas chromatograph-combustion system for 14C-accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Education - Stable Isotopes NOAA GML [gml.noaa.gov]

- 13. Detection of carbon-14 eluting from a capillary gas chromatograph using chemical reaction interface-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Replacing 14C with stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Setup of a Gas Chromatograph for ¹⁴C Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles, instrumentation, and methodologies for the analysis of carbon-14 (¹⁴C) labeled compounds using gas chromatography (GC). This powerful analytical technique is indispensable in drug metabolism studies, environmental fate analysis, and various fields of biological and chemical research where tracing and quantification of radiolabeled molecules are paramount.

Core Principles of GC-¹⁴C Detection

The analysis of ¹⁴C-labeled compounds by gas chromatography involves the separation of volatile analytes by the GC followed by the specific detection of the ¹⁴C isotope. The process begins with the injection of the sample into the GC, where it is vaporized and carried by an inert gas through a column. The differential partitioning of compounds between the mobile gas phase and the stationary phase within the column leads to their separation. Upon elution from the column, the separated compounds are directed to a specialized detector that can measure the beta decay of ¹⁴C.

A critical component in many GC-¹⁴C systems is a combustion or reaction interface. This unit quantitatively converts the carbon in the eluting compounds into a simple, easily detectable gas, typically carbon dioxide (¹⁴CO₂) or methane (¹⁴CH₄), before it enters the radioactivity detector. This conversion ensures high detection efficiency and minimizes quenching effects that could interfere with the measurement.

Instrumentation and System Configuration

A typical GC-¹⁴C system comprises several key components integrated to provide seamless analysis. The fundamental setup includes a gas chromatograph, an interface for sample conversion (if required), and a ¹⁴C detector.

Gas Chromatograph (GC)

A standard gas chromatograph forms the foundation of the system. Key considerations for the GC setup include:

-

Injector: A split/splitless injector is commonly used, allowing for flexibility in sample concentration. The injector temperature must be optimized to ensure complete and rapid volatilization of the ¹⁴C-labeled analytes without thermal degradation.

-

Column: The choice of capillary column is dictated by the polarity and volatility of the compounds being analyzed. Common stationary phases include polydimethylsiloxane (for non-polar compounds) and polyethylene glycol (for polar compounds).

-

Oven: Precise temperature programming of the GC oven is crucial for achieving optimal separation of the target analytes.

-

Carrier Gas: High-purity inert gases such as helium or hydrogen are used as the carrier gas to transport the sample through the column.

Interface: Combustion or Chemical Reaction

To enhance detection sensitivity and accuracy, an interface is often placed between the GC column outlet and the ¹⁴C detector.

-

Combustion Interface: This is the most common type of interface. The column effluent is mixed with an oxidant, such as oxygen or copper oxide, and passed through a high-temperature furnace (typically 600-900°C). This process quantitatively converts all carbon-containing compounds to ¹⁴CO₂. Water produced during combustion is subsequently removed by a drying tube or a Nafion™ dryer before the gas stream enters the detector.

-

Chemical Reaction Interface: In some systems, a chemical reaction is used to convert the analytes to a specific gas. For instance, a reaction with hydrogen over a nickel catalyst can convert carbon compounds to ¹⁴CH₄ for detection.

¹⁴C Detectors

Several types of detectors are employed for the quantification of ¹⁴C in the GC effluent. The choice of detector depends on the required sensitivity, sample throughput, and budget.

-

Gas Proportional Counters (GPC): These detectors are a common choice for GC-¹⁴C analysis. The ¹⁴CO₂ or ¹⁴CH₄ gas flows through a chamber containing an anode wire. The beta particles emitted from ¹⁴C decay ionize the gas, and the resulting electrons are accelerated towards the anode, creating a measurable electrical pulse. The number of pulses is proportional to the amount of radioactivity.

-

Flow-Through Scintillation Detectors: In this setup, the ¹⁴CO₂ is trapped in a suitable scintillating agent, or the effluent is passed through a solid scintillator. The beta particles excite the scintillator, which then emits photons of light. A photomultiplier tube (PMT) detects these light flashes, and the resulting signal is proportional to the radioactivity.

-

Accelerator Mass Spectrometry (AMS): For applications requiring the highest sensitivity, the GC can be interfaced with an accelerator mass spectrometer. GC-combustion-AMS allows for the direct measurement of the ¹⁴C/¹²C ratio, enabling the detection of extremely low levels of ¹⁴C. This technique is particularly valuable for environmental and biomedical studies with very low tracer doses.

Experimental Workflow and Protocols

A successful GC-¹⁴C analysis relies on a well-defined experimental workflow, from sample preparation to data analysis.

Figure 1: Experimental workflow for GC-¹⁴C analysis.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The specific protocol will vary depending on the sample matrix and the analytes of interest.

-

Extraction: The ¹⁴C-labeled compounds must be efficiently extracted from the sample matrix (e.g., plasma, urine, tissue homogenate). Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Derivatization: Many polar compounds are not sufficiently volatile for GC analysis. Derivatization is a chemical modification process that converts these compounds into more volatile and thermally stable derivatives. A common example is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).

Protocol for Fatty Acid Methyl Ester (FAME) Derivatization:

-

To a dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

-

Cap the vial and heat at 50°C for 2 hours.

-

Allow the vial to cool to room temperature.

-

Add 1 mL of saturated NaCl solution and 1 mL of hexane.

-

Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC injection.

GC and Detector Conditions

The instrumental parameters must be carefully optimized for the specific application.

Table 1: Example GC and Detector Parameters for ¹⁴C-FAME Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | 100°C (hold 1 min), ramp to 240°C at 5°C/min, hold 5 min |

| Combustion Interface | |

| Furnace Temperature | 850°C |

| Oxidant | Copper(II) oxide |

| ¹⁴C Detector (GPC) | |

| Detector Gas | P-10 (90% Argon, 10% Methane) |

| High Voltage | 2000 V |

| Data Acquisition Rate | 1 Hz |

Data Presentation and Quantitative Analysis

The output from the ¹⁴C detector is a radiochromatogram, which plots radioactivity against time. The area under each peak is proportional to the amount of ¹⁴C in that compound.

Table 2: Performance Characteristics of Different GC-¹⁴C Detection Systems

| Parameter | Gas Proportional Counter | Flow-Through Scintillation | Accelerator Mass Spectrometry |

| Detection Limit | 10-100 dpm/peak | 50-200 dpm/peak | <0.1 dpm/peak |

| Linear Range | 3-4 orders of magnitude | 3-4 orders of magnitude | 5-6 orders of magnitude |

| Precision (%RSD) | 2-5% | 3-7% | <1-2% |

| Cost | Moderate | Moderate | High |

| Throughput | High | High | Low to Moderate |

dpm = disintegrations per minute

Quantitative analysis is typically performed using a calibration curve generated from standards of the ¹⁴C-labeled compound of known specific activity. The peak areas of the unknown samples are then compared to the calibration curve to determine the amount of radioactivity.

Signaling Pathways and Logical Relationships

The logical flow of the analytical process can be visualized to better understand the relationships between the different stages.

Figure 2: Logical flow of the GC-¹⁴C detection process.

Conclusion

The setup of a gas chromatograph for ¹⁴C detection is a versatile and powerful technique for the quantitative analysis of radiolabeled compounds. By understanding the core principles of the instrumentation and carefully optimizing the experimental protocols, researchers can obtain high-quality, reliable data for a wide range of applications in drug development, metabolic research, and environmental science. The choice of the specific configuration, particularly the ¹⁴C detector, should be guided by the sensitivity requirements and practical constraints of the study.

Unveiling Trace-Level Environmental Fates: A Technical Guide to ¹⁴C Analysis by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

The use of carbon-14 (¹⁴C) as a radiotracer has become an indispensable tool in environmental science, enabling the precise tracking and quantification of organic compounds in complex matrices. When coupled with the high-resolution separation capabilities of gas chromatography (GC), ¹⁴C analysis provides unparalleled insights into the fate, transport, and degradation of pesticides, pharmaceuticals, and other environmental contaminants. This in-depth technical guide explores the core principles, experimental protocols, and data analysis workflows for the application of ¹⁴C in environmental sample analysis with GC, offering a comprehensive resource for researchers and professionals in the field.

Introduction to ¹⁴C in Environmental Analysis

Carbon-14, a naturally occurring radioactive isotope of carbon, serves as an ideal tracer for organic molecules.[1] By strategically incorporating ¹⁴C atoms into the molecular structure of a compound of interest, scientists can follow its journey through various environmental compartments, including soil, water, air, and biota. This "radiolabeling" allows for highly sensitive and specific detection, far surpassing the capabilities of conventional analytical techniques, especially at environmentally relevant concentrations.[1]

The primary applications of ¹⁴C in environmental studies include:

-

Metabolism and Degradation Studies: Elucidating the transformation pathways and rates of compounds in soil, water, and sediment.

-

Environmental Fate and Distribution: Tracking the movement and accumulation of substances in different environmental spheres.

-

Bioaccumulation Assessment: Quantifying the uptake and concentration of compounds in organisms.

-

Mass Balance Studies: Accounting for the total distribution of a substance and its metabolites in a closed system.

Principles of GC-¹⁴C Analysis

The analysis of ¹⁴C-labeled compounds by GC involves the separation of volatile and semi-volatile analytes followed by the detection of the ¹⁴C isotope. The most common configuration for this is Gas Chromatography-Accelerator Mass Spectrometry (GC-AMS), which offers exceptional sensitivity. An alternative approach involves coupling the GC to a radiometric detector.

Gas Chromatography (GC) Separation

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas (mobile phase). Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster.

¹⁴C Detection Methods

2.2.1. Gas Chromatography-Accelerator Mass Spectrometry (GC-AMS)

GC-AMS is the gold standard for ultra-trace ¹⁴C analysis. As compounds elute from the GC column, they are combusted to carbon dioxide (CO₂) and water. The CO₂ is then introduced into the ion source of the AMS system. The AMS instrument accelerates the ions to high energies and separates them based on their mass-to-charge ratio, allowing for the direct counting of ¹⁴C atoms. This technique provides exceptional sensitivity, enabling the detection of attomole levels of ¹⁴C.[1]

2.2.2. GC with Radiometric Detection

An alternative to AMS is the use of radiometric detectors, such as gas-flow proportional counters or solid scintillators. Similar to GC-AMS, the eluting compounds are combusted to ¹⁴CO₂. This radioactive gas then passes through the detector, which measures the beta particles emitted during the decay of ¹⁴C. While less sensitive than AMS, GC with radiometric detection is a more accessible and less complex technique suitable for studies involving higher concentrations of ¹⁴C-labeled compounds.

Experimental Protocols

Rigorous and well-defined experimental protocols are crucial for obtaining accurate and reproducible data in ¹⁴C analysis. This section provides detailed methodologies for sample preparation from various environmental matrices.

Sample Preparation

The goal of sample preparation is to extract the ¹⁴C-labeled analytes from the sample matrix and prepare them in a form suitable for GC analysis. This often involves extraction, cleanup, and derivatization.

3.1.1. Extraction from Soil and Sediment

-

Objective: To extract ¹⁴C-labeled compounds from solid matrices.

-

Method: Soxhlet Extraction

-

Air-dry and sieve the soil or sediment sample to remove large debris.

-

Homogenize the sample thoroughly.

-

Weigh a representative subsample (e.g., 10-20 g) into a porous extraction thimble.

-

Add a known amount of a suitable ¹⁴C-labeled internal standard to the sample to monitor extraction efficiency.

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample with an appropriate organic solvent (e.g., a mixture of hexane and acetone) for a defined period (e.g., 16-24 hours).

-

After extraction, concentrate the solvent using a rotary evaporator.

-

The resulting extract is ready for cleanup and/or derivatization.

-

3.1.2. Extraction from Water

-

Objective: To extract ¹⁴C-labeled compounds from aqueous matrices.

-

Method: Solid-Phase Extraction (SPE)

-

Select an SPE cartridge with a sorbent that has a high affinity for the target analytes (e.g., C18 for nonpolar compounds).

-

Condition the SPE cartridge by passing a sequence of solvents through it, typically methanol followed by deionized water.

-

Pass the water sample (e.g., 500-1000 mL), to which a ¹⁴C-labeled internal standard has been added, through the conditioned cartridge. The analytes will be retained on the sorbent.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Dry the cartridge by passing a stream of nitrogen through it.

-

Elute the analytes from the cartridge with a small volume of a strong organic solvent (e.g., ethyl acetate or dichloromethane).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

The extract is now ready for derivatization or direct GC analysis.

-

3.1.3. Analysis of Volatile Organic Compounds (VOCs) in Air and Water

-

Objective: To analyze for ¹⁴C-labeled volatile organic compounds.

-

Method: Headspace Analysis

-

For water samples, place a known volume of the sample into a headspace vial. For air samples, a known volume of air is collected in a suitable container and then a subsample is transferred to a headspace vial.

-

Add a ¹⁴C-labeled volatile internal standard.

-

Seal the vial and heat it to a specific temperature to allow the volatile compounds to partition into the headspace (the gas phase above the sample).

-

A heated, gas-tight syringe is used to withdraw a portion of the headspace gas.

-

Inject the gas sample directly into the GC inlet.

-

Derivatization

Many polar compounds, such as carboxylic acids and phenols, are not sufficiently volatile for GC analysis. Derivatization is a chemical reaction that converts these polar functional groups into less polar, more volatile derivatives.

3.2.1. Silylation of Carboxylic Acids and Phenols

-

Objective: To increase the volatility of compounds containing -COOH and -OH groups.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Protocol:

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add a suitable aprotic solvent (e.g., acetonitrile or pyridine).

-

Add an excess of the BSTFA reagent.

-

Cap the vial tightly and heat at a specific temperature (e.g., 60-70 °C) for a defined time (e.g., 30-60 minutes).

-

After cooling, the sample is ready for GC injection.

-

3.2.2. Alkylation of Carboxylic Acids

-

Objective: To convert carboxylic acids into their more volatile ester forms.

-

Reagent: Boron trifluoride-methanol (BF₃-methanol).

-

Protocol:

-

Place the dried sample extract in a reaction vial.

-

Add a known volume of BF₃-methanol solution.

-

Cap the vial and heat at a specific temperature (e.g., 60 °C) for a defined time (e.g., 30 minutes) to form fatty acid methyl esters (FAMEs).

-

After cooling, add a saturated sodium chloride solution and a nonpolar solvent (e.g., hexane).

-

Vortex the mixture and allow the layers to separate.

-

Transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

-

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of ¹⁴C-labeled compounds using GC-based methods. These values can vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Performance Characteristics of GC-AMS for ¹⁴C Analysis

| Parameter | Typical Value | Reference |

| Detection Limit | 0.1 - 10 amol ¹⁴C | [2] |

| Precision (RSD) | 2 - 5% | [2] |

| Dynamic Range | > 4 orders of magnitude | [3] |

| Sample Throughput | 5 - 15 samples/hour | [3] |

Table 2: Recovery and Precision Data for ¹⁴C-Pesticide Analysis by GC-MS

| Compound | Matrix | Fortification Level (ng/g) | Recovery (%) | RSD (%) | Reference |

| Atrazine | Soil | 10 | 95 ± 5 | < 10 | [4] |

| Chlorpyrifos | Sediment | 50 | 92 ± 7 | < 8 | [5] |

| Endosulfan | Water | 100 ng/L | 98 ± 4 | < 5 | [6] |

| Lindane | Water | 100 ng/L | 96 ± 6 | < 7 | [6] |

Data Interpretation and Quality Control

Accurate and reliable data are paramount in environmental studies. A robust quality control (QC) program is essential.[7]

-

Calibration: A multi-point calibration curve should be generated using standards of the ¹⁴C-labeled analyte of interest.

-

Internal Standards: A ¹⁴C-labeled compound that is chemically similar to the analyte but chromatographically resolved should be used as an internal standard to correct for variations in sample preparation and instrument response.[8][9]

-